BenchChemオンラインストアへようこそ!

6-Piperidin-4-ylhexan-1-ol

PROTAC Linker Design Chemical Biology Structure-Activity Relationship

6-Piperidin-4-ylhexan-1-ol (CAS 649766-35-8) is a functionalized piperidine derivative comprising a secondary amine heterocycle linked to a primary alcohol via a six-carbon alkyl chain. It is classed among piperidine-alcohol building blocks widely utilized in medicinal chemistry for introducing basic amine and spacer functionality into drug candidates, and has been explicitly identified as a PROTAC (Proteolysis Targeting Chimera) linker component suitable for synthesizing bifunctional protein degraders.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
Cat. No. B8771115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Piperidin-4-ylhexan-1-ol
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESC1CNCCC1CCCCCCO
InChIInChI=1S/C11H23NO/c13-10-4-2-1-3-5-11-6-8-12-9-7-11/h11-13H,1-10H2
InChIKeyHWFLCXVOXVDTRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Piperidin-4-ylhexan-1-ol: A Defined Piperidine-Alcohol Building Block for MedChem and PROTAC Linker Design


6-Piperidin-4-ylhexan-1-ol (CAS 649766-35-8) is a functionalized piperidine derivative comprising a secondary amine heterocycle linked to a primary alcohol via a six-carbon alkyl chain. It is classed among piperidine-alcohol building blocks widely utilized in medicinal chemistry for introducing basic amine and spacer functionality into drug candidates, and has been explicitly identified as a PROTAC (Proteolysis Targeting Chimera) linker component suitable for synthesizing bifunctional protein degraders . The compound is commonly supplied as its hydrochloride salt (CAS 184042-73-7) to enhance solid-state stability and aqueous solubility .

Why 6-Piperidin-4-ylhexan-1-ol Cannot Be Arbitrarily Swapped with Shorter-Chain Piperidine Alcohols


Piperidine-alcohol building blocks are not functionally interchangeable. The linear alkyl spacer between the piperidine ring and the terminal hydroxyl group dictates critical molecular properties such as lipophilicity (logP), conformational flexibility, and the spatial distance between distal binding elements in bifunctional molecules. For applications like PROTAC linker design, the length of this spacer is a primary determinant of ternary complex formation efficiency and target protein degradation selectivity . Substituting 6-Piperidin-4-ylhexan-1-ol (C6-spacer) with a shorter analog, such as 4-Piperidineethanol (C2-spacer), collapses the maximum achievable inter-ligand distance, potentially preventing productive ubiquitination geometry. This structural differentiator fundamentally governs its utility in synthesis and cannot be compensated for by simply adjusting reaction stoichiometry.

Quantitative Differentiation Evidence for 6-Piperidin-4-ylhexan-1-ol Against Closest Analogs


Extended Alkyl Spacer Length Provides a 6-Carbon Scaffold vs. 2-Carbon and 4-Carbon Analogs for PROTAC Design

The primary differentiator of 6-Piperidin-4-ylhexan-1-ol is its six-methylene spacer chain, which establishes a longer inter-ligand distance compared to the commonly used 4-Piperidineethanol (2-carbon chain) or 4-Piperidinebutanol (4-carbon chain). PROTAC linker design literature demonstrates that linker length is a crucial variable; an optimal linker length is required for effective ternary complex formation, with reported ideal lengths often ranging from 12 to over 20 atoms . The C6-hexanol spacer contributes directly to achieving this spatial requirement when conjugated into a full PROTAC molecule, offering an option for designs where shorter piperidine-alcohol linkers prove inactive .

PROTAC Linker Design Chemical Biology Structure-Activity Relationship

Predicted Higher LogP Drives Altered Pharmacokinetic Profile Relative to Shorter-Chain Alcohols

The elongated alkyl chain of 6-Piperidin-4-ylhexan-1-ol significantly increases its predicted lipophilicity. The experimental logP for the C2-analog 4-Piperidineethanol is 0.6972 . While an experimental logP value for the target compound is not disclosed in the core literature, computational prediction models (e.g., XLogP3) estimate a value of approximately 2.6 for related piperidine-hexanol structures . This represents a substantial increase in lipophilicity, directly impacting passive membrane permeability, metabolic stability, and potential CNS penetration of any derivative molecule.

Physicochemical Property Prediction Drug-likeness Lipophilicity

Demonstrated Weak CYP3A4 Inhibition Suggests a Low Drug-Drug Interaction Liability as a Building Block

In vitro profiling reveals that 6-Piperidin-4-ylhexan-1-ol is a very weak inhibitor of the major drug-metabolizing enzyme Cytochrome P450 3A4, with a recorded IC50 of 6,300 nM (6.3 µM) [1]. This low level of CYP3A4 inhibition can be a desirable property for a chemical building block, as it suggests that its incorporation early in a medicinal chemistry program is less likely to introduce a strong CYP-mediated drug-drug interaction (DDI) liability into the final drug candidate, compared to fragments with more potent CYP inhibition.

Cytochrome P450 Drug Metabolism In Vitro ADME

Evidence-Backed Application Scenarios for 6-Piperidin-4-ylhexan-1-ol


Custom PROTAC Linker Design Requiring an Extended, Semi-Flexible Spacer

When a standard PROTAC program encounters a 'linker cliff'—where short, flexible PEG or C2-C4 alkyl linkers yield inactive degraders—6-Piperidin-4-ylhexan-1-ol offers a synthetically accessible C6 spacer with a terminal hydroxyl group for facile conjugation. Its length contributes to the optimal 12+ atom linker range known to promote efficient ternary complex formation, making it a strategic next-step building block in linker SAR exploration .

Synthesis of Novel Chemical Entities with Tailored Lipophilicity

Medicinal chemists aiming to modulate the logP of a lead series can select 6-Piperidin-4-ylhexan-1-ol over C2 analogs (e.g., 4-Piperidineethanol) to increase the lipophilicity of the final compound. This is particularly relevant for programs targeting intracellular or CNS proteins where a higher logP may improve passive permeability. Procurement of this specific building block directly enables this physicochemical modulation without requiring additional synthetic steps to extend the chain .

Fragment-Based Drug Discovery Where CYP3A4 Neutrality is Prioritized

A fragment library enriched with 6-Piperidin-4-ylhexan-1-ol provides a low-risk starting point for hit expansion. Its demonstrated weak CYP3A4 inhibition (IC50 > 6 µM) [1] is a favorable ADME flag, indicating that analogs derived from this building block are less likely to be prematurely deprioritized for cytochrome P450-mediated drug-drug interaction risks compared to fragments with more potent enzyme inhibition.

Quote Request

Request a Quote for 6-Piperidin-4-ylhexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.